tert-butyl N-(3-cyanocyclobutyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-cyanocyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUKEYZJVYABFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393180-29-4 | |
| Record name | tert-butyl N-(3-cyanocyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl N 3 Cyanocyclobutyl Carbamate
Strategic Retrosynthetic Analysis Leading to tert-butyl N-(3-cyanocyclobutyl)carbamate
A logical retrosynthetic analysis of the target molecule, this compound, dictates several potential pathways. The most straightforward initial disconnection involves the removal of the tert-butyl carbamate (B1207046) (Boc) protecting group, which points to 3-aminocyclobutanecarbonitrile as the immediate precursor. This key intermediate possesses the core cyclobutane (B1203170) structure with the required amino and cyano functionalities.
Further disconnection of 3-aminocyclobutanecarbonitrile can proceed in several ways:
Functional Group Interconversion: The cyano and amino groups can be traced back to other functionalities on the cyclobutane ring. A common and powerful strategy involves starting with a cyclobutanone (B123998) derivative. For instance, 3-oxocyclobutanecarbonitrile (B1316763) could be a precursor, with the amine being introduced via reductive amination. Alternatively, 3-aminocyclobutanone (B3028992) could be envisioned, with the nitrile introduced via cyanohydrin formation followed by reduction, although this is a more complex route.
Cycloaddition: The entire cyclobutane ring can be disconnected into two alkene fragments via a [2+2] cycloaddition, a fundamental reaction for forming four-membered rings. nih.gov This would require precursors like an acrylonitrile (B1666552) derivative and an appropriate alkene bearing a masked amino group.
Ring Formation via Cyclization: The analysis can also break one of the C-C bonds of the ring, suggesting an intramolecular cyclization of a suitable 1,4-disubstituted butane (B89635) derivative as the final ring-forming step.
A particularly insightful route emerges from methodologies used for similar structures. For example, the synthesis of trans-3-aminocyclobutanol has been approached starting from 3-oxocyclobutanecarboxylic acid. google.com This pathway utilizes a Curtius rearrangement to install a Boc-protected amine, yielding 3-(tert-butoxycarbonylamino)cyclobutanone. This ketone is a versatile intermediate from which the cyano group could potentially be installed.
Approaches to the Stereocontrolled Synthesis of the Cyclobutyl Core
Achieving stereocontrol is paramount in the synthesis of substituted cyclobutanes, as the relative orientation (cis or trans) of the substituents significantly impacts the molecule's properties.
The construction of the cyclobutane ring is the foundational challenge. Various methods have been developed, each with distinct advantages and substrate scopes. rsc.orgorganic-chemistry.org
[2+2] Photocycloaddition: This is one of the most direct methods for forming cyclobutane rings, involving the light-induced reaction of two olefin units. acs.org The reaction can be an intermolecular dimerization of similar or dissimilar alkenes or an intramolecular reaction. organic-chemistry.orgnih.gov The stereochemical outcome is often dictated by the photochemical mechanism and the geometry of the starting alkenes.
Catalytic Cycloadditions: Modern synthetic chemistry has seen the rise of catalytic, particularly enantioselective, [2+2] cycloadditions. nih.govresearchgate.net These methods often employ transition metal catalysts to facilitate the reaction under milder conditions and with greater control over stereochemistry.
Intramolecular Cyclization: The cyclization of acyclic precursors, such as 1,4-dihalobutanes or related compounds with suitable leaving groups, in the presence of a base or metal catalyst can yield the cyclobutane ring. For example, the reaction of 1,3-dibromopropane (B121459) with diethyl malonate is a classic approach to forming a cyclobutane ring with functional handles. du.ac.in
Ring Expansion/Contraction: Though less common for this specific target, ring expansion of cyclopropylcarbinyl systems or ring contraction of cyclopentyl derivatives can also serve as pathways to functionalized cyclobutanes. nih.gov
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| [2+2] Photocycloaddition | Light-induced reaction between two alkene C=C bonds to form a four-membered ring. | Direct, atom-economical. Stereochemistry can be complex. | acs.org |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Use of catalysts (e.g., Ni, Co, Ru) to promote the cycloaddition under milder conditions. | Can achieve high stereoselectivity and enantioselectivity. | nih.govresearchgate.net |
| Intramolecular Cyclization (e.g., Wurtz Reaction) | Cyclization of an open-chain precursor, typically a 1,4-dihaloalkane, using a reducing agent like sodium. | Classic method, suitable for specific substitution patterns. | du.ac.in |
| C-H Functionalization Logic | An unconventional approach where a pre-formed cyclobutane is functionalized sequentially using directing groups. | Allows for controlled, stepwise introduction of substituents. | nih.govacs.org |
Once the cyclobutane core is established, the amine and cyano groups must be introduced with stereochemical control. Starting from a symmetrical intermediate like cyclobutanone is a common strategy.
The synthesis can be designed to produce either the cis or trans isomer. For instance, the reduction of a β-enaminoketone can lead to both cis and trans 1,3-amino alcohol products, where the ratio is dependent on the reagents and reaction conditions. nih.govresearchgate.net A similar principle applies to the cyclobutane system. If starting from 3-(tert-butoxycarbonylamino)cyclobutanone, reduction of the ketone to an alcohol, followed by conversion to a nitrile (e.g., via a Mitsunobu reaction with subsequent displacement), allows for stereochemical control. A direct conversion of the ketone to the nitrile, perhaps via a Strecker-type synthesis, could also be explored. The choice of hydride source for a ketone reduction, for example, can influence the stereochemical outcome, with bulky reagents favoring attack from the less hindered face, leading to a specific alcohol isomer. Subsequent inversion chemistry, like a Mitsunobu reaction, can then be used to access the other isomer. google.com
Integration of the tert-butyl Carbamate (Boc) Protecting Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgchemistrysteps.com The introduction of the Boc group onto the 3-aminocyclobutanecarbonitrile precursor is typically a straightforward and high-yielding reaction.
The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. A variety of solvents and bases can be employed, allowing the conditions to be tailored to the substrate's solubility and stability. fishersci.co.ukwikipedia.org
| Base | Solvent System | Typical Temperature | Reference |
|---|---|---|---|
| Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Water/THF, Water/Dioxane, Chloroform/Water (biphasic) | 0 °C to Room Temperature | wikipedia.org |
| Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Room Temperature | fishersci.co.uk |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF) | Room Temperature | wikipedia.orgasna.com.sa |
| None (On-water reaction) | Water | Room Temperature | wikipedia.org |
Optimization of Synthetic Pathways and Yields in Laboratory Settings
Reagent Screening: For the cyclobutane ring formation, a variety of catalysts or reagents would be tested to find the one giving the highest yield and desired stereoselectivity. Similarly, different reducing agents for a ketone intermediate or various conditions for nitrile formation would be evaluated.
Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivity. A screen of solvents with different polarities and properties is a standard optimization procedure.
Temperature and Concentration: Reaction kinetics are highly dependent on temperature and reactant concentrations. These variables are carefully adjusted to find the optimal balance between reaction time, yield, and the formation of side products.
Purification Techniques: Developing efficient purification methods, such as crystallization or chromatography, for each intermediate is essential to ensure high purity in the subsequent steps, which ultimately affects the final product's quality and yield.
Novel and Green Chemistry Approaches in its Preparation
Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. Several novel and "green" approaches could be applied to the synthesis of this compound.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a core principle of green chemistry as it reduces waste. Transition-metal-catalyzed cycloadditions or C-H functionalization strategies are prime examples of more sustainable routes to the cyclobutane core. researchgate.netnih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions like [2+2] cycloadditions to occur under mild conditions using light as a renewable energy source, which can be more efficient and selective than traditional UV-light-induced reactions. organic-chemistry.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. A potential green route could involve a biocatalytic step, such as the use of a transaminase to introduce the amine group onto a ketone precursor, a strategy that has been successfully employed in the synthesis of other chiral amines. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key green metric. [2+2] cycloadditions are inherently atom-economical as all atoms of the two alkene components are incorporated into the product.
Safer Solvents: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact of the synthesis. organic-chemistry.org
By integrating these modern principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.
Advanced Characterization Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and stereochemical elucidation of tert-butyl N-(3-cyanocyclobutyl)carbamate. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecular framework.
In a typical ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet resonance peak around 1.4 ppm, integrating to nine protons. The protons on the cyclobutane (B1203170) ring would present as a series of complex multiplets due to cis/trans isomerism and complex spin-spin coupling. The methine proton attached to the nitrogen of the carbamate (B1207046) group would likely appear as a distinct multiplet, with its chemical shift influenced by the neighboring substituents. Similarly, the methine proton adjacent to the cyano group would also produce a multiplet at a different chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.4 (s, 9H) | ~28 |
| tert-Butyl (quaternary C) | - | ~80 |
| Carbamate (C=O) | - | ~155 |
| Cyclobutane (CH-N) | Multiplet | Aliphatic Region |
| Cyclobutane (CH-CN) | Multiplet | Aliphatic Region |
| Cyclobutane (CH₂) | Multiplets | Aliphatic Region |
| Cyano (C≡N) | - | ~120 |
Note: These are predicted chemical shift ranges and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound. The molecular formula of this compound is C₁₀H₁₆N₂O₂. chemscene.com With a molecular weight of 196.25 g/mol , techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. chemscene.com
In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.1 would be expected. Fragmentation analysis provides further structural confirmation. A characteristic loss of the tert-butyl group (57 Da) or isobutylene (B52900) (56 Da) from the molecular ion is a common fragmentation pathway for Boc-protected amines, leading to significant fragment ions. Other potential fragmentations could involve the loss of the entire Boc group or cleavages within the cyclobutane ring, providing valuable information about the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous confirmation of the elemental composition.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ chemscene.com |
| Molecular Weight | 196.25 chemscene.com |
| Predicted [M+H]⁺ (m/z) | 197.1 |
| Predicted [M+Na]⁺ (m/z) | 219.1 |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. For this compound, which exists as cis and trans isomers, X-ray crystallography can unambiguously establish the relative stereochemistry of the substituents on the cyclobutane ring.
If the compound is chiral and has been resolved into its enantiomers, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenters. The analysis of the crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering a complete and unequivocal picture of the molecule's geometry in the solid state. This information is crucial for understanding its physical properties and how it interacts with other molecules. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute configuration determination in chemical research.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are vital for assessing the purity and, if applicable, the enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
For purity assessment, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. A UV detector would be suitable for detection, as the carbamate and cyano groups provide some UV absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas chromatography can also be used for purity analysis, particularly if the compound is thermally stable and volatile. A specification of ≥98.0% purity as determined by GC has been noted for similar carbamate compounds.
To determine the enantiomeric excess of a chiral sample of this compound, chiral chromatography is necessary. This can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each enantiomer in the mixture. This is critical in fields where the biological activity of a compound is enantiomer-specific.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
The IR spectrum would show characteristic absorption bands confirming the key functional groups. A strong absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The carbamate group would exhibit several characteristic peaks: a strong C=O stretching vibration typically in the range of 1680-1720 cm⁻¹, and an N-H stretching vibration around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclobutane and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Cyano (C≡N) | Stretch | ~2240 | Strong, ~2240 |
| Carbamate (C=O) | Stretch | Strong, 1680-1720 | Weaker |
| Carbamate (N-H) | Stretch | 3300-3500 | Moderate |
| Aliphatic (C-H) | Stretch | 2850-3000 | Strong |
Reactivity and Chemical Transformations
Transformations of the Cyano Group
The cyano group is a versatile functional group that can undergo a variety of chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid or amide, and addition of nucleophiles to the carbon-nitrogen triple bond.
Reductive Manipulations
The cyano group of tert-butyl N-(3-cyanocyclobutyl)carbamate can be reduced to a primary amine, providing access to 1,3-diaminocyclobutane derivatives. This transformation can be achieved using several reducing agents.
Catalytic Hydrogenation: A common and effective method for the reduction of nitriles is catalytic hydrogenation. While specific studies on this compound are not extensively documented, the reduction of nitriles in the presence of Boc-protected amines is a well-established transformation. Typical conditions involve the use of catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The Boc group is generally stable under these neutral to slightly basic conditions.
| Reagent/Catalyst | Product | Notes |
| H₂, Raney Ni | tert-Butyl N-(3-(aminomethyl)cyclobutyl)carbamate | Generally requires elevated pressure and temperature. |
| H₂, Pd/C | tert-Butyl N-(3-(aminomethyl)cyclobutyl)carbamate | Can often be performed under milder conditions than Raney Ni. |
Hydride Reductions: Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are also capable of reducing nitriles to primary amines. However, the strong basicity and reactivity of LiAlH₄ can sometimes lead to side reactions or cleavage of the Boc protecting group. Therefore, milder reducing agents or careful control of reaction conditions may be necessary to achieve selective reduction of the cyano group while preserving the carbamate (B1207046).
| Reagent | Product | Notes |
| LiAlH₄ | tert-Butyl N-(3-(aminomethyl)cyclobutyl)carbamate | Highly reactive; may require protection of the carbamate N-H proton. |
| BH₃·THF | tert-Butyl N-(3-(aminomethyl)cyclobutyl)carbamate | A milder alternative to LiAlH₄. |
Hydrolytic Pathways
The cyano group can be hydrolyzed to either a carboxylic acid or a primary amide, depending on the reaction conditions.
Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will lead to the hydrolysis of the cyano group to a carboxylic acid. It is important to note that these harsh acidic conditions will also cleave the Boc protecting group, resulting in the formation of the corresponding amino acid hydrochloride salt.
Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide, under heating can convert the cyano group into a primary amide. The Boc protecting group is generally stable under basic conditions, allowing for the selective formation of tert-butyl N-(3-(aminocarbonyl)cyclobutyl)carbamate. Partial hydrolysis to the amide can also sometimes be achieved under controlled acidic conditions.
| Conditions | Product | Notes |
| H₃O⁺, Δ | 3-Aminocyclobutanecarboxylic acid hydrochloride | Both cyano and Boc groups are hydrolyzed. |
| NaOH, H₂O, Δ | tert-Butyl N-(3-(aminocarbonyl)cyclobutyl)carbamate | Selective hydrolysis of the cyano group. |
Nucleophilic Additions and Cycloaddition Reactions
The electrophilic carbon atom of the cyano group is susceptible to attack by various nucleophiles.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the cyano group to form an intermediate imine salt, which upon aqueous workup yields a ketone. This reaction provides a route to 3-acylcyclobutane derivatives. The presence of the acidic N-H proton on the carbamate may require the use of excess organometallic reagent or prior deprotonation.
Ritter Reaction: In the presence of a strong acid, the cyclobutane (B1203170) ring could potentially generate a carbocation that is then trapped by the cyano group of another molecule, leading to the formation of an N-alkyl amide after hydrolysis. This intermolecular reaction, known as the Ritter reaction, would be dependent on the stability of the cyclobutyl carbocation.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with an azide (B81097) would lead to the formation of a tetrazole ring. These reactions provide a powerful method for the synthesis of heterocyclic systems attached to the cyclobutane core.
Deprotection and Post-Deprotection Derivatization of the Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.
Deprotection: The Boc group can be readily cleaved by treatment with strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common reagent for this purpose and typically affords the deprotected amine as a trifluoroacetate (B77799) salt. acs.orgvub.ac.bemissouri.edunih.gov Anhydrous hydrochloric acid (HCl) in a solvent such as dioxane or methanol (B129727) is another effective method, yielding the hydrochloride salt of the amine. nih.gov
| Reagent | Product |
| Trifluoroacetic acid (TFA) | 3-Aminocyclobutanecarbonitrile trifluoroacetate |
| Hydrochloric acid (HCl) | 3-Aminocyclobutanecarbonitrile hydrochloride |
Post-Deprotection Derivatization: Once the Boc group is removed, the resulting primary amine, 3-aminocyclobutanecarbonitrile, can undergo a variety of common transformations of amines.
N-Acylation: The amine can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of a coupling agent to form amides.
N-Alkylation: The amine can be alkylated with alkyl halides or via reductive amination with aldehydes or ketones.
These derivatizations allow for the introduction of a wide range of substituents at the 3-position of the cyclobutane ring, further highlighting the synthetic utility of the parent compound.
Stereochemical Integrity and Epimerization Studies during Transformations
The stereochemistry of 1,3-disubstituted cyclobutanes is an important consideration in their synthesis and subsequent reactions. This compound can exist as both cis and trans isomers. The stereochemical outcome of reactions involving this compound is crucial for the synthesis of stereochemically pure target molecules.
During transformations of the cyano group or deprotection of the carbamate, the stereochemical integrity of the cyclobutane ring is generally maintained under mild conditions. However, reactions that proceed through intermediates with sp²-hybridized carbons adjacent to a stereocenter, or those involving harsh basic or acidic conditions, could potentially lead to epimerization at the C1 or C3 positions. For instance, the formation of an enolate adjacent to a stereocenter under strongly basic conditions could result in loss of stereochemical information. Studies on similar 1,3-disubstituted cyclobutane systems suggest that the interconversion of cis and trans isomers can be influenced by the nature of the substituents and the reaction conditions. princeton.edu The thermodynamic stability of the isomers often dictates the final product ratio in an equilibrium process.
Regioselective Reactions on the Cyclobutyl Scaffold
While the primary reactivity of this compound lies within its functional groups, the cyclobutane ring itself can also participate in certain reactions. The regioselectivity of these reactions is influenced by the existing substituents.
C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool for the selective introduction of new substituents onto a carbon framework. The amide functionality of the Boc-carbamate could potentially act as a directing group to facilitate the functionalization of specific C-H bonds on the cyclobutane ring. For example, palladium-catalyzed C-H arylation or alkylation could be directed to the C2 or C4 positions. acs.org The regioselectivity would be dependent on the catalyst, directing group, and the specific C-H bond accessibility.
Ring-Opening Reactions: Under certain conditions, the strained cyclobutane ring can undergo ring-opening reactions. For example, treatment with strong acids at high temperatures or with certain transition metal catalysts could lead to the cleavage of the four-membered ring. The regioselectivity of such a ring-opening would be influenced by the electronic effects of the cyano and carbamate substituents.
Mechanistic Investigations of Synthetic Derivatizations
The synthetic derivatizations of this compound primarily involve transformations of the nitrile functional group. While specific mechanistic studies elucidating the intricate reaction pathways, transition states, and kinetic profiles for this particular molecule are not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed by examining established mechanisms for analogous chemical transformations on similar substrates. The presence of the tert-butoxycarbonyl (Boc) protecting group and the strained cyclobutane ring can influence the reactivity and stereochemical outcome of these reactions.
The primary derivatization of the cyano group is its reduction to a primary amine, which can be achieved through various synthetic methodologies, including catalytic hydrogenation and reduction with metal hydrides.
Catalytic Hydrogenation
Catalytic hydrogenation of nitriles is a widely employed method for the synthesis of primary amines. For this compound, this transformation yields tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate. Commonly used catalysts for this reaction include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide (PtO₂).
The mechanism of nitrile hydrogenation over a heterogeneous metal catalyst, such as Raney Nickel, is generally understood to proceed through a series of surface-mediated steps:
Adsorption of Reactants: Both hydrogen gas (H₂) and the nitrile substrate are adsorbed onto the surface of the metal catalyst. Hydrogen molecules dissociate into atomic hydrogen on the catalyst surface.
Initial Hydrogenation to Imine Intermediate: The nitrile group interacts with the catalyst surface, activating the carbon-nitrogen triple bond. A stepwise addition of two hydrogen atoms occurs, leading to the formation of a surface-bound imine intermediate (N-(3-(methylideneamino)cyclobutyl)carbamate).
Hydrogenation of the Imine: The imine intermediate is subsequently hydrogenated by the addition of two more hydrogen atoms from the catalyst surface to the carbon-nitrogen double bond, yielding the final primary amine product.
Desorption of Product: The resulting primary amine, tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate, desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.
The reaction conditions, including temperature, pressure, and choice of catalyst, can significantly impact the reaction rate and selectivity. The presence of the Boc-protecting group is generally compatible with these reduction conditions, remaining intact throughout the transformation.
Table 1: Proposed Intermediates in the Catalytic Hydrogenation of this compound
| Step | Intermediate | Structure |
| 1 | Adsorbed Nitrile | Substrate adsorbed on catalyst surface |
| 2 | Surface-Bound Imine | >C=NH species on catalyst surface |
| 3 | Adsorbed Amine | Product adsorbed on catalyst surface |
This is an interactive data table. Users can sort and filter the information.
Reduction with Metal Hydrides
Complex metal hydrides, particularly Lithium Aluminum Hydride (LiAlH₄), are powerful reducing agents capable of converting nitriles to primary amines. The reaction of this compound with LiAlH₄, followed by an aqueous workup, affords tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate.
The mechanism of LiAlH₄ reduction of nitriles is well-established and involves the nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon atom of the nitrile group.
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the aluminohydride complex ([AlH₄]⁻) on the carbon atom of the cyano group. This addition breaks the carbon-nitrogen pi bond, forming a nitrogen-centered anion complexed to the aluminum species.
Second Hydride Addition: A second equivalent of hydride is delivered to the same carbon atom, resulting in the formation of a dianionic intermediate where the nitrogen is coordinated to the aluminum species.
Aqueous Workup: The reaction is quenched by the addition of water or an aqueous acid. This step protonates the nitrogen atom, liberating the primary amine from the aluminum salts.
It is crucial to note that the Boc protecting group is generally labile under the strongly basic and high-temperature conditions that can be associated with LiAlH₄ reductions, potentially leading to its cleavage. Milder reducing agents or careful control of reaction conditions may be necessary to preserve the Boc group if desired.
Table 2: Key Mechanistic Steps in the LiAlH₄ Reduction of this compound
| Step | Description | Key Species |
| 1 | Nucleophilic attack of H⁻ | [AlH₄]⁻, R-C≡N |
| 2 | Formation of imine-anion complex | [R-CH=N-AlH₃]⁻ |
| 3 | Second hydride transfer | [R-CH₂-N(AlH₃)₂]²⁻ |
| 4 | Protonation during workup | H₃O⁺, R-CH₂-NH₂ |
This is an interactive data table. Users can sort and filter the information.
Computational and Theoretical Investigations
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be essential in elucidating the electronic properties of tert-butyl N-(3-cyanocyclobutyl)carbamate. Such studies would typically involve calculating the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its kinetic stability and reactivity. An analysis of the electrostatic potential map would reveal regions susceptible to nucleophilic or electrophilic attack. Reactivity descriptors like hardness, softness, and electrophilicity index could also be derived to predict its behavior in chemical reactions. However, specific values for these parameters for the title compound are not available in published research.
Conformational Analysis of the Cyclobutyl Ring System
The cyclobutane (B1203170) ring is known for its puckered conformation, which alleviates angular and torsional strain. A thorough conformational analysis of this compound would involve mapping the potential energy surface related to the ring-puckering motion. This would identify the most stable conformers (e.g., equatorial vs. axial positions of the substituents) and the energy barriers for interconversion between them. The presence of two substituents, the cyano group and the N-Boc-amino group, in a cis or trans relationship would significantly influence the ring's preferred geometry. High-level ab initio calculations could provide precise puckering angles and barrier heights. nih.govnih.gov Studies on other 2-substituted cyclobutane derivatives have shown that substituents modulate the conformational preference of the ring-puckering. acs.orgnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could offer insights into the dynamic behavior of this compound in various environments, such as in different solvents or at different temperatures. MD simulations track the atomic movements over time, providing a view of the molecule's flexibility, vibrational motions, and intermolecular interactions. Such simulations would be valuable for understanding how the molecule behaves in a solution, which is crucial for predicting its properties in a realistic chemical setting. While MD studies have been performed on carbamates in aqueous solutions to understand reaction mechanisms, specific simulations for this compound have not been documented. acs.orgresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, quantum chemical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. nih.gov Similarly, its infrared (IR) spectrum could be simulated by calculating vibrational frequencies, helping to assign experimental absorption bands to specific molecular motions. The accuracy of these predictions relies heavily on the chosen theoretical level and the consideration of conformational averaging. While NMR spectra for similar compounds are available, predicted data for the title compound is absent from the literature. chemicalbook.comchemicalbook.com
In Silico Modeling for Reaction Pathway Exploration
In silico modeling is a powerful tool for exploring potential synthetic routes and reaction mechanisms. For this compound, computational studies could investigate the thermodynamics and kinetics of its formation or subsequent reactions. For example, DFT calculations could be used to model the transition states and intermediates of a reaction, allowing for the determination of activation energies and reaction rates. nih.govacs.org This would provide a molecular-level understanding of the reaction mechanism and could guide the optimization of reaction conditions. However, no such specific in silico reaction pathway studies for this compound have been published.
Applications As a Building Block in Advanced Chemical Synthesis
Strategic Utility in the Total Synthesis of Complex Molecules
While specific examples of the total synthesis of complex natural products prominently featuring tert-butyl N-(3-cyanocyclobutyl)carbamate as a key starting material are not extensively documented in peer-reviewed literature, the strategic advantages of employing such a building block are clear. The synthesis of natural products containing the cyclobutane (B1203170) motif is a significant area of research, and building blocks that provide ready access to this strained ring system in a stereochemically defined manner are highly sought after.
The rigid cyclobutane core of this compound can serve as a central scaffold to control the spatial orientation of appended substituents, a crucial aspect in mimicking the intricate three-dimensional structures of natural products. The bifunctional nature of the molecule allows for sequential or orthogonal elaboration. For instance, the amine, once deprotected, can be acylated or alkylated to build peptide-like chains or introduce other side chains. Simultaneously, the nitrile group can be transformed into an amine, a carboxylic acid, or a tetrazole, providing further points for diversification and annulation to construct more complex ring systems. This strategic utility makes it an attractive, albeit currently underutilized, synthon for future total synthesis endeavors.
Role in the Development of New Synthetic Methodologies
The development of novel synthetic methodologies often relies on the use of unique substrates that can test the limits of a new reaction or enable unprecedented transformations. researchgate.netnih.gov While this compound has not been the central focus of extensive methodology development, its structure presents several opportunities for such work. The efficient construction of the fully substituted C3 stereocenter of oxindoles, for example, has become a test ground for new synthetic methodologies. researchgate.net
The combination of a nitrile and a protected amine on a strained cyclobutane ring could be exploited in the development of new cascade or domino reactions. For example, a reaction could be designed where an initial transformation of the nitrile group triggers an intramolecular reaction with the nitrogen atom (after deprotection) or a substituent attached to it, leading to the rapid construction of complex bicyclic or spirocyclic systems. The development of new catalytic enantioselective methods for the synthesis of such chiral building blocks is also an active area of research. nih.gov Furthermore, the unique stereoelectronic properties of the cyclobutane ring could be leveraged to influence the stereochemical outcome of reactions at the functional groups, providing a platform for developing new stereoselective methods.
Integration into Fragment-Based Ligand Discovery Research
Fragment-based drug discovery (FBDD) has become a powerful approach for the identification of lead compounds in medicinal chemistry. nih.gov This method relies on screening libraries of low molecular weight compounds, or "fragments," for binding to a biological target. nih.gov One of the current trends in FBDD is the move away from flat, aromatic fragments towards more three-dimensional (3D) structures, which can provide better shape complementarity to protein binding sites and lead to improved physicochemical properties. nih.govnih.gov
The cyclobutane moiety is considered an underrepresented yet highly attractive 3D scaffold for fragment libraries. nih.govnih.gov this compound and its derivatives fit well within the principles of FBDD. They possess a molecular weight suitable for fragment screening, have a high fraction of sp3-hybridized carbons (a measure of three-dimensionality), and present clear vectors for synthetic elaboration (the amine and nitrile functionalities). The rigid cyclobutane core allows for the precise positioning of these vectors in 3D space, which can be crucial for optimizing binding interactions with a target protein. The synthesis of focused libraries of cyclobutane-based fragments has been shown to be a viable strategy for expanding the diversity of available screening collections. nih.govnih.govvu.nl
| Property | Value for this compound | "Rule of Three" Guideline for Fragments |
|---|---|---|
| Molecular Weight | 196.25 g/mol | ≤ 300 g/mol |
| cLogP | ~1.3 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Design and Synthesis of Conformationally Constrained Analogues for Structure-Based Research
Conformationally restricted amino acids and peptidomimetics are critical tools in drug design and for studying peptide-protein interactions. nih.govnih.govmdpi.com By limiting the conformational flexibility of a molecule, researchers can lock it into a bioactive conformation, which can lead to increased potency, selectivity, and metabolic stability. lifechemicals.com The rigid nature of the cyclobutane ring makes it an excellent scaffold for creating such constrained analogues. mdpi.com
This compound can be readily converted into conformationally constrained δ-amino acids. For example, hydrolysis of the nitrile group would yield a cis- or trans-3-(Boc-amino)cyclobutane-1-carboxylic acid, which can then be incorporated into peptide chains. These cyclobutane-based amino acids enforce specific turn structures or extended conformations on the peptide backbone, allowing for a systematic investigation of the conformational requirements for biological activity. The synthesis of peptidomimetics containing the highly constrained (1S,2S)-2-aminocyclobutane-1-carboxylic acid has been shown to induce well-defined helical folding in short oligomers. mdpi.com This ability to control molecular shape is fundamental to structure-based drug design, where the goal is to create a ligand that fits precisely into the binding site of a target receptor or enzyme.
Precursor for Scaffold Diversity Generation in Chemical Biology Research
Chemical biology often requires access to diverse collections of small molecules to probe biological systems and identify new therapeutic targets. Diversity-oriented synthesis (DOS) is a strategy used to generate such libraries by creating molecules with a high degree of scaffold diversity. cam.ac.ukmdpi.comcam.ac.uk A key principle of DOS is the use of a common starting material that can be elaborated through branching reaction pathways to yield a wide variety of structurally distinct products.
This compound is an ideal precursor for DOS. Its two functional groups, the protected amine and the nitrile, can be manipulated through a multitude of chemical transformations.
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, converted to a tetrazole via cycloaddition with an azide (B81097), or used in the synthesis of various nitrogen-containing heterocycles.
Amine Group Transformations: After deprotection of the Boc group, the resulting primary amine can be acylated, alkylated, sulfonated, or used in multicomponent reactions to introduce a wide array of substituents.
The orthogonal nature of these functional groups allows for a modular approach to library synthesis. For example, one could first generate a set of diverse heterocycles from the nitrile group and then, after deprotection, functionalize the amine with a variety of building blocks. This strategy enables the rapid generation of a large number of compounds with diverse scaffolds and functional group arrangements, which can then be screened for interesting biological activities.
| Functional Group | Reaction Type | Resulting Functionality/Scaffold |
|---|---|---|
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| Reduction | Aminomethyl (-CH₂NH₂) | |
| [2+3] Cycloaddition (e.g., with NaN₃) | Tetrazole | |
| Reaction with dinucleophiles | Fused Heterocycles (e.g., Pyrimidines) | |
| Amine (-NH₂) (after deprotection) | Acylation | Amide (-NHCOR) |
| Reductive Amination | Secondary/Tertiary Amine (-NHR, -NR₂) | |
| Sulfonylation | Sulfonamide (-NHSO₂R) | |
| Ugi/Passerini Reactions | Complex Peptidomimetics |
Future Perspectives and Emerging Research Avenues
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis platforms is a promising future direction for the production of tert-butyl N-(3-cyanocyclobutyl)carbamate and its derivatives. Automated systems, equipped with artificial intelligence, can perform multi-step syntheses, including reaction, purification, and isolation, with minimal human intervention. nih.gov Such systems enable unattended, round-the-clock operations, which is highly valuable for synthesizing numerous derivatives for screening and optimization studies. nih.gov
High-throughput experimentation (HTE) will be crucial for rapidly screening reaction conditions, catalysts, and reagents to optimize the synthesis of the target compound. This approach has been successful in identifying compounds with specific biological activities, such as targeting tumor cells, and could be adapted to discover novel synthetic routes or applications for cyclobutane-containing molecules.
Table 1: Potential Applications of Automated Technologies
| Technology | Application in Synthesis of this compound | Potential Benefits |
|---|---|---|
| Automated Synthesis Platforms | Rapid synthesis of a library of derivatives with varied substituents on the cyclobutane (B1203170) ring. | Increased efficiency, reduced manual error, 24/7 operation. nih.gov |
| High-Throughput Screening (HTS) | Optimization of reaction conditions (catalyst, solvent, temperature) for key synthetic steps. | Accelerated discovery of optimal synthetic protocols, cost reduction. |
| Robotic Liquid Handlers | Precise dispensing of reagents for parallel synthesis and screening experiments. | High precision and reproducibility, miniaturization of reactions. |
Advancements in Catalytic Asymmetric Synthesis Utilizing the Cyclobutyl Scaffold
The cyclobutane ring in this compound contains chiral centers, making enantioselective synthesis a critical area of research. Future advancements will likely focus on the development of novel catalytic asymmetric methods to control the stereochemistry of the cyclobutane core. acs.org Organocatalysis and biocatalysis are emerging as powerful, eco-friendly alternatives to traditional metal-based catalysts for synthesizing chiral cyclobutane compounds with high stereo- and enantioselectivity. nih.govmdpi.com
New strategies are continuously being developed, such as three-component Mannich reactions promoted by copper catalysts to create β-acylamino cyclobutanone (B123998) derivatives, which could serve as precursors. rsc.org Furthermore, catalytic asymmetric ring-opening reactions of related small rings provide pathways to chiral derivatives that could be adapted for cyclobutane synthesis. researchgate.net These methods offer milder reaction conditions and can lead to the selective formation of desired stereoisomers, which is essential for pharmaceutical applications. acs.org
Sustainable and Environmentally Benign Synthetic Routes
Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly processes. For a compound like this compound, future research will aim to replace hazardous reagents and solvents, reduce energy consumption, and improve atom economy.
One promising approach is the adoption of continuous flow chemistry. nih.gov Flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov This technology, especially when coupled with energy sources like light (photochemistry), can enable novel and more efficient synthetic transformations for constructing the cyclobutane ring. nih.gov The use of greener solvents, such as cyclopentyl methyl ether (CPME) as an alternative to traditional ether solvents, is another key aspect of developing more sustainable synthetic protocols.
Advanced Analytical Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters. spectroscopyonline.com Advanced analytical techniques are expected to play a significant role in the future synthesis of this compound.
In situ spectroscopic methods such as Fourier-transform infrared (FT-IR), near-infrared (NIR), and Raman spectroscopy allow for continuous, non-invasive monitoring of reactant consumption and product formation. spectroscopyonline.com These techniques provide real-time kinetic data, which is invaluable for ensuring reaction completion, maximizing yield, and minimizing byproduct formation. For the analysis of the final carbamate (B1207046) product, advancements in liquid chromatography-mass spectrometry (LC/MS/MS) offer high sensitivity and specificity, enabling the detection and quantification of trace amounts in complex mixtures. ingenieria-analitica.com
Table 2: In Situ Monitoring Techniques for Synthesis Optimization
| Technique | Information Provided | Advantage for Synthesis |
|---|---|---|
| FT-IR/Raman Spectroscopy | Real-time concentration of functional groups (e.g., -C≡N, -N-H, C=O). spectroscopyonline.com | Non-invasive, provides kinetic data, helps identify intermediates. spectroscopyonline.com |
| Process Mass Spectrometry | Direct monitoring of molecular weights of reactants, intermediates, and products in the gas phase. | High sensitivity, rapid analysis of reaction headspace. |
| Real-time HPLC/UPLC | Separation and quantification of components in the reaction mixture over time. | Provides detailed information on yield, purity, and byproduct formation. |
Synergistic Application of Computational and Experimental Methods in Synthesis Design
The combination of computational modeling and experimental work provides a powerful paradigm for modern synthesis design. acs.orgnih.govacs.org For this compound, computational methods like Density Functional Theory (DFT) can be used to predict the most stable conformations of the puckered cyclobutane ring, which is crucial for understanding its reactivity and designing stereoselective syntheses. acs.orgacs.orgmasterorganicchemistry.com
Computational tools can model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of catalytic reactions. acs.org This predictive power helps to narrow down experimental conditions, reducing the time and resources spent on trial-and-error optimization. Experimental techniques such as X-ray diffraction and NMR spectroscopy can then be used to validate the computational predictions, creating a synergistic feedback loop that accelerates the development of efficient and selective synthetic routes. acs.orgacs.org This integrated approach has been successfully used to study the conformational preferences of various substituted cyclobutane derivatives. nih.gov
Q & A
Q. What are the established synthetic routes for tert-butyl N-(3-cyanocyclobutyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves condensation of tert-butyl-protected amines with activated carbonyl derivatives. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used as coupling reagents to form carbamate bonds under mild conditions . Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and reaction temperature (0–25°C) can significantly impact yields (typically 60–85%). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard.
Table 1 : Comparison of Synthetic Methods
| Reagents | Solvent | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 78 | Urea derivatives | |
| DCC/DMAP | THF | 65 | DCU (dicyclohexylurea) |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and cyclobutyl cyanide moiety (δ ~2.5–3.5 ppm for H cyclobutane protons; δ ~120 ppm for nitrile C).
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly the planar carbamate group and cyclobutane ring puckering . WinGX or ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?
- Methodological Answer : Discrepancies often arise from disordered solvent molecules or thermal motion. Strategies include:
- Using SHELXL restraints for geometrically similar bonds/angles .
- Applying TWINABS for multi-component crystals or twinned data .
- Cross-validating with DFT-calculated bond parameters (e.g., Gaussian09) to identify outliers.
Q. What strategies optimize enantioselective synthesis of stereoisomers involving the 3-cyanocyclobutyl group?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butyl carbamates with chiral ligands (e.g., BINOL-based catalysts) to induce asymmetry during cyclobutane ring formation .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates diastereomers post-synthesis.
- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers, with mobile-phase optimization (hexane/isopropanol) critical for retention time differences .
Q. How do steric and electronic effects of the tert-butyl group influence carbamate stability under acidic/basic conditions?
- Methodological Answer :
- Stability Studies : Monitor degradation via HPLC at varying pH (1–14). The tert-butyl group provides steric protection against nucleophilic attack but is labile under strong acids (e.g., TFA cleaves the Boc group).
- DFT Calculations : Analyze electron density maps to predict susceptibility to hydrolysis. The electron-withdrawing nitrile group on the cyclobutane ring may accelerate base-catalyzed degradation .
Methodological Challenges
Q. What computational tools predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.
- Reactivity Descriptors : Use Hirshfeld charges (via Multiwfn) to identify electrophilic sites on the cyclobutane ring .
- MD Simulations (GROMACS) : Assess solvation effects on carbamate hydrolysis rates.
Q. How to address low yields in large-scale syntheses due to byproduct formation?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time.
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
